molecular formula C22H22N6O2 B10872762 (4Z)-2-(4-methoxyphenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10872762
M. Wt: 402.4 g/mol
InChI Key: CKQLSROCVBRUCZ-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Condensation reactions: The formation of the ethylidene linkage involves a condensation reaction between the pyrazole derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazines or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity and could be investigated as a potential drug candidate for various diseases.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-4-{(Z)-1-[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]ethylidene}-1H-pyrazol-5-one
  • 1-(4-Chlorophenyl)-3-methyl-4-{(Z)-1-[4-(1H-1,2,4-triazol-1-ylmethyl)anilino]ethylidene}-1H-pyrazol-5-one

Uniqueness

1-(4-METHOXYPHENYL)-3-METHYL-4-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is unique due to the presence of the 4-methoxyphenyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-4-[C-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C22H22N6O2/c1-15(25-18-6-4-17(5-7-18)12-27-14-23-13-24-27)21-16(2)26-28(22(21)29)19-8-10-20(30-3)11-9-19/h4-11,13-14,26H,12H2,1-3H3

InChI Key

CKQLSROCVBRUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)CN4C=NC=N4)C

Origin of Product

United States

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